molecular formula C16H15N3O B2840424 2-Hydrazinyl-7-methoxy-4-phenylquinoline CAS No. 926194-52-7

2-Hydrazinyl-7-methoxy-4-phenylquinoline

Cat. No.: B2840424
CAS No.: 926194-52-7
M. Wt: 265.316
InChI Key: URNRQMRJRMCTKO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-7-methoxy-4-phenylquinoline is a heterocyclic compound with the molecular formula C16H15N3O. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a hydrazinyl group at the second position, a methoxy group at the seventh position, and a phenyl group at the fourth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-7-methoxy-4-phenylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxy-4-phenylquinoline.

    Hydrazination: The 7-methoxy-4-phenylquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position.

The reaction conditions often involve:

    Solvent: Ethanol or methanol

    Temperature: Reflux (approximately 78-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling hydrazine, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-7-methoxy-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Azo or azoxy derivatives

    Reduction: Hydrazones or amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Hydrazinyl-7-methoxy-4-phenylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-7-methoxy-4-phenylquinoline involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-phenylquinoline: Lacks the methoxy group, which may affect its biological activity.

    7-Methoxy-4-phenylquinoline: Lacks the hydrazinyl group, reducing its potential for forming hydrazones and related derivatives.

    2-Hydrazinyl-7-methoxyquinoline: Lacks the phenyl group, which may influence its interaction with biological targets.

Uniqueness

2-Hydrazinyl-7-methoxy-4-phenylquinoline is unique due to the combination of the hydrazinyl, methoxy, and phenyl groups on the quinoline scaffold. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(7-methoxy-4-phenylquinolin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19-17)18-15(13)9-12/h2-10H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNRQMRJRMCTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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